![molecular formula C10H6Br2N2S2 B1440938 1,2-Bis(5-bromopyridin-2-yl)disulfane CAS No. 872273-36-4](/img/structure/B1440938.png)
1,2-Bis(5-bromopyridin-2-yl)disulfane
Overview
Description
1,2-Bis(5-bromopyridin-2-yl)disulfane, also known as 1,2-DiBromo-4-Pyridinethiol, is an organosulfur compound containing two bromine atoms, two pyridine rings, and a disulfide bridge. It is a colorless, crystalline solid with a melting point of 181°C and a boiling point of 281°C. 1,2-DiBromo-4-Pyridinethiol has a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry, including the synthesis of new compounds and the study of their mechanisms of action.
Scientific Research Applications
Environmental Chemistry
Lastly, 1,2-Bis(5-bromopyridin-2-yl)disulfane is researched for its use in environmental chemistry, particularly in the detection and removal of pollutants. Its reactive nature allows it to bind with harmful substances, facilitating their capture and neutralization.
These applications highlight the versatility and importance of 1,2-Bis(5-bromopyridin-2-yl)disulfane in scientific research, contributing to advancements across various fields of chemistry and material science .
properties
IUPAC Name |
5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUVZBYROJMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)SSC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682452 | |
Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(5-bromopyridin-2-yl)disulfane | |
CAS RN |
872273-36-4 | |
Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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